2-Methoxy-4-vinylphenol

Overview

Description

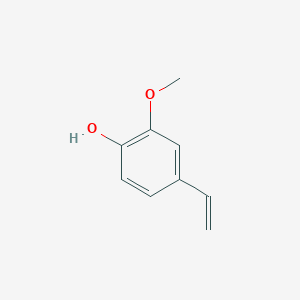

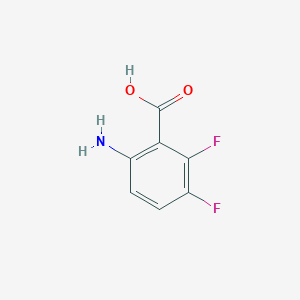

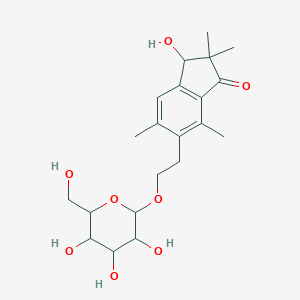

2-Methoxy-4-vinylphenol, also known as 4-ethenyl-2-methoxyphenol, is an aromatic compound with the molecular formula C9H10O2. It is known for its distinctive aroma, often described as spicy, clove-like, or reminiscent of curry. This compound is naturally occurring and can be found in various plants and foods, such as buckwheat and certain types of beer, where it contributes to their characteristic flavors .

Mechanism of Action

Target of Action

2-Methoxy-4-vinylphenol (2M4VP) is a naturally occurring compound that has been identified as a germination inhibitor . It has been found to exert potent anti-inflammatory effects . The primary targets of 2M4VP are the NF-κB p65 and MAPKs such as p38, ERK1/2, and JNK . These proteins play crucial roles in the inflammatory response, with NF-κB being a key regulator of genes responsible for both the innate and adaptive immune response .

Mode of Action

2M4VP inhibits the translocation of NF-κB p65 into the nucleus by preventing the degradation of IκB following IκB-α phosphorylation . This effectively blocks the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Additionally, 2M4VP inhibits the phosphorylation of MAPKs , which are involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress .

Biochemical Pathways

The action of 2M4VP affects several biochemical pathways. By inhibiting NF-κB and MAPK activation, it impacts the inflammatory response pathway . Furthermore, 2M4VP inhibits the hyper-acetylation of histone H3 (Lys9/Lys14) induced by LPS , which suggests that it may also influence gene expression through epigenetic mechanisms.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2M4VP are not readily available, the compound’s molecular weight (150.1745 g/mol) and structure suggest that it may be well absorbed and distributed in the body

Result of Action

The inhibition of NF-κB and MAPK activation by 2M4VP leads to a decrease in the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins (PGE2), as well as a reduction in the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . This results in potent anti-inflammatory effects .

Action Environment

The action of 2M4VP can be influenced by various environmental factors. For instance, the presence of other compounds, such as ferulic acid, can affect its action. Certain strains of yeast, notably those used in brewing wheat beers, can convert ferulic acid into 2M4VP . This suggests that the presence of these yeasts and ferulic acid in the environment could potentially enhance the production and therefore the action of 2M4VP .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-vinylphenol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is produced from ferulic acid by the action of specific enzymes in yeast, such as phenolic acid decarboxylase. This compound interacts with various biomolecules, including enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thus exerting anti-inflammatory effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In LPS-stimulated RAW264.7 cells, it inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This compound also suppresses the expression of iNOS and COX-2, and inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key players in inflammatory signaling pathways . Additionally, this compound has been found to induce cell cycle arrest in certain cancer cell lines, such as pancreatic cancer cells, by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and reducing cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of COX-2 and iNOS, reducing the production of inflammatory mediators. This compound also inhibits the phosphorylation of MAPKs, such as p38, ERK1/2, and JNK, and prevents the translocation of NF-κB p65 into the nucleus by blocking IκB degradation . These actions collectively contribute to its anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although its potency may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects, while higher doses may lead to toxicity and adverse effects. For instance, in carrageenan-induced hind paw edema assays, the compound demonstrated dose-dependent anti-inflammatory action, with higher doses providing greater inhibition of inflammation . Excessive doses can result in toxicity, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced from ferulic acid by the action of microbial enzymes, such as those found in yeast and bacteria. This conversion involves the decarboxylation of ferulic acid to form this compound, which can then participate in further metabolic reactions . The compound can also be metabolized by liver enzymes, leading to the formation of various metabolites that may have different biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is known to localize in the cytoplasm and can interact with various cellular organelles, including the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . These interactions can modulate its biological effects and contribute to its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-vinylphenol can be synthesized from ferulic acid, a compound derived from lignin. The process involves microbial transformation using specific strains of yeast, such as Saccharomyces cerevisiae, or bacteria like Pseudomonas fluorescens. These microorganisms convert ferulic acid into this compound through enzymatic reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. These processes leverage the natural ability of microorganisms to transform ferulic acid into the desired product. The reaction conditions typically include controlled fermentation environments with specific temperature, pH, and nutrient conditions to optimize yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-vinylphenol undergoes various chemical reactions, including:

Oxidation: This reaction can produce compounds such as vanillin.

Reduction: This can lead to the formation of 2-methoxy-4-ethylphenol.

Substitution: The vinyl group can participate in polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used under controlled conditions.

Major Products:

Vanillin: From oxidation reactions.

2-Methoxy-4-ethylphenol: From reduction reactions.

Polymers: From polymerization reactions.

Scientific Research Applications

2-Methoxy-4-vinylphenol has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of biobased polymers and thermosetting materials.

Biology: Studied for its role in microbial signaling and interactions.

Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

Comparison with Similar Compounds

Eugenol: Shares a similar structure but has an allyl group instead of a vinyl group.

Vanillin: An oxidation product of 2-methoxy-4-vinylphenol.

Isoeugenol: Similar in structure but differs in the position of the double bond.

Uniqueness: this compound is unique due to its vinyl group, which allows it to participate in polymerization reactions, making it valuable in the production of biobased polymers. Its distinctive aroma also sets it apart from other similar compounds .

Properties

IUPAC Name |

4-ethenyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMSJEATGXXYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31853-85-7 | |

| Record name | Phenol, 4-ethenyl-2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31853-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052529 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.096 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-61-0 | |

| Record name | 4-Vinylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylguaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-ethenyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA069CTH0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action for 2-methoxy-4-vinylphenol's anti-inflammatory activity is still being investigated, recent research suggests it involves the Nrf2/ARE pathway. This compound appears to promote the degradation of Keap1, a protein that normally inhibits Nrf2. This allows Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), leading to increased expression of heme oxygenase-1 (HO-1) []. HO-1 is an enzyme with anti-inflammatory properties that inhibits the production of inducible nitric oxide synthase (iNOS), ultimately reducing the production of nitric oxide (NO) [].

A: Research indicates that this compound can be used as a precursor for both thermoplastic and thermoset polymers []. Its hydrophobic derivatives have been successfully polymerized via solution and emulsion polymerization, yielding materials with a range of thermal properties suitable for thermoplastic applications []. Additionally, divinylbenzene-like monomers derived from this compound have been used to create thermosets with varying crosslinking densities, demonstrating their potential in thermosetting applications [].

A: Current research primarily focuses on this compound as a product or target molecule rather than a catalyst. For instance, it is a detoxifying product formed when ferulic acid scavenges acrolein [].

A: Yes, molecular docking studies have been conducted using this compound. One study investigated its potential as a PPAR-γ agonist for diabetes treatment. The study found that this compound showed significant binding affinity to PPAR-γ, suggesting it could potentially serve as a source for anti-diabetic drugs [].

A: While specific stability studies on this compound are limited in the provided research, its incorporation into different formulations, such as lozenges, suggests a certain degree of stability []. Further research is needed to understand its stability profile under various conditions.

A: The provided literature showcases the evolution of research on this compound, primarily focusing on its identification and quantification in various natural sources like plants [, , , , , , , , , , , , , , , , , , , , ] and food products [, , , , , ]. More recently, research has explored its potential biological activities, particularly its anti-inflammatory [] and antioxidant properties [, ].

ANone: Yes, research on this compound demonstrates clear cross-disciplinary applications. It bridges various fields such as:

- Food Chemistry: Identification and quantification of this compound in food products like coffee, beer, and peanuts contribute to understanding flavor profiles and quality control [, , , ].

- Natural Products Chemistry: Isolation and characterization of this compound from diverse plant sources highlight its potential as a natural product with potential medicinal benefits [, , , , , , , , , , , , , , , , , , , , , , ].

- Pharmacology: Investigation into this compound's anti-inflammatory [] and potential antidiabetic activities [] showcases its relevance in pharmacological research.

- Polymer Chemistry: Utilizing this compound as a building block for polymers highlights its potential in material science and engineering [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol](/img/structure/B128380.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)